MRT68921 hydrochloride
Description
Overview of Autophagy Regulatory Mechanisms and ULK Kinase Complex Function
Autophagy is a catabolic process that delivers cytoplasmic contents to the lysosome for degradation and recycling. nih.govportlandpress.com This process is essential for maintaining cellular homeostasis by removing damaged organelles, protein aggregates, and invading pathogens. nih.gov The regulation of autophagy is complex, involving a core set of autophagy-related (Atg) genes. nih.govfrontiersin.org The initiation of autophagy is controlled by the ULK kinase complex, which acts as a central hub, integrating signals from various upstream sensors of cellular nutrient and energy status, such as the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and AMP-activated protein kinase (AMPK). nih.govmdpi.com
The mammalian ULK complex is a heterotetrameric structure composed of the serine/threonine kinase ULK1 (or its homolog ULK2), ATG13, FIP200 (focal adhesion kinase family-interacting protein of 200 kDa), and ATG101. nih.govportlandpress.com Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1 and ATG13, thereby suppressing autophagy. frontiersin.org Conversely, under conditions of starvation or energy stress, mTORC1 is inactivated, and AMPK can directly phosphorylate and activate ULK1, leading to the initiation of autophagy. nih.govnih.gov The activated ULK1 complex then phosphorylates downstream components of the autophagy machinery, setting in motion the formation of the autophagosome. portlandpress.com
Essential Role of ULK1 and ULK2 in Autophagosome Biogenesis and Autophagic Flux Initiation
ULK1 and ULK2 are the catalytic subunits of the ULK complex and are considered master regulators of autophagosome formation. nih.gov They share significant sequence homology, particularly within their kinase domains, and exhibit a high degree of functional redundancy. nih.govportlandpress.com In many cell types, the simultaneous knockout of both ULK1 and ULK2 is required to see a robust inhibition of autophagy. nih.govuiowa.edu
The kinase activity of ULK1/2 is indispensable for the initiation of autophagic flux. portlandpress.comnih.gov Upon activation, the ULK complex translocates to the endoplasmic reticulum, where it initiates the formation of a pre-autophagosomal structure known as the phagophore or isolation membrane. nih.gov ULK1/2 phosphorylates several key downstream targets to orchestrate this process. For instance, ULK1 phosphorylates components of the VPS34 complex, including Beclin-1 and VPS34 itself, which leads to the production of phosphatidylinositol 3-phosphate (PI3P), a lipid essential for the recruitment of other autophagy proteins to the forming autophagosome. nih.govlife-science-alliance.org Furthermore, ULK1 regulates the trafficking of ATG9, a transmembrane protein thought to be involved in supplying lipids for the expanding phagophore membrane. portlandpress.com
Interestingly, research using the inhibitor MRT68921 has revealed that ULK1's role extends beyond initiation, also influencing the maturation of autophagosomes. medchemexpress.comdundee.ac.uknih.gov Inhibition of ULK1 kinase activity leads to the accumulation of stalled, early autophagosomal structures, suggesting a multifaceted role for this kinase throughout the autophagic process. life-science-alliance.orgmedchemexpress.commedchemexpress.com
Historical Development and Significance of Autophagy Kinase Inhibitors in Research
The understanding of autophagy has been significantly advanced by the development of chemical inhibitors that target key regulatory kinases. Early research utilized broad-spectrum kinase inhibitors like wortmannin (B1684655) and LY294002, which inhibit PI3K activity and were found to block autophagy. nih.gov However, these compounds lack specificity, affecting other cellular processes and limiting their utility as precise research tools. nih.gov
The discovery and characterization of the ULK kinase complex as a specific and upstream regulator of autophagy spurred the development of more targeted inhibitors. encyclopedia.pubmdpi.com The creation of small-molecule inhibitors specifically targeting ULK1 and ULK2 has been a significant breakthrough, providing researchers with powerful tools to dissect the intricacies of autophagy. encyclopedia.pubmdpi.comportlandpress.com These inhibitors have been instrumental in confirming the essential role of ULK kinase activity in autophagy and in exploring the downstream consequences of its inhibition. dundee.ac.uknih.gov The development of compounds like MRT68921 has enabled a more precise interrogation of ULK-dependent pathways, leading to a deeper understanding of both canonical and non-canonical functions of autophagy. life-science-alliance.orgnih.gov
Rationale for Investigating ULK Kinase Inhibition as a Research Modality
The investigation of ULK kinase inhibition is driven by the central role of ULK1 and ULK2 in initiating and regulating autophagy, a process implicated in a wide array of physiological and pathological conditions. nih.govnih.gov By specifically targeting the kinase activity of ULK1/2, researchers can precisely modulate the autophagic process and study its impact on cellular function.
MRT68921 hydrochloride is a potent and dual inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively. medchemexpress.comselleckchem.comglpbio.com This high potency and specificity make it an invaluable tool for studying the roles of ULK-dependent autophagy. dundee.ac.uknih.gov The use of MRT68921 and other ULK inhibitors allows for the elucidation of the specific steps in the autophagy pathway that are dependent on ULK kinase activity. life-science-alliance.org For example, studies with MRT68921 have demonstrated that while ULK1 kinase activity is crucial for the completion of autophagy, its inhibition does not completely abolish the formation of autophagosomal structures, but rather causes them to stall at an early stage. life-science-alliance.orgmedchemexpress.com This suggests that the ULK1 complex may have both kinase-dependent and -independent functions in autophagy. life-science-alliance.org
Furthermore, investigating ULK inhibition is critical for understanding its potential therapeutic applications. Dysregulated autophagy is a hallmark of various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov In some cancers, tumor cells are thought to utilize autophagy to survive the stressful conditions of tumorigenesis, making autophagy inhibition a potential therapeutic strategy. mdpi.comnih.gov The use of specific ULK inhibitors like MRT68921 in preclinical research helps to validate ULK1/2 as a therapeutic target and to explore the potential of combination therapies. nih.govtandfonline.com
Biochemical Profile of this compound
| Property | Value | Source |
| Target | ULK1 / ULK2 | medchemexpress.comselleckchem.comselleckchem.com |
| IC50 (ULK1) | 2.9 nM | medchemexpress.comselleckchem.comglpbio.com |
| IC50 (ULK2) | 1.1 nM | medchemexpress.comselleckchem.comglpbio.com |
| Chemical Name | N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride | tocris.com |
| Molecular Formula | C25H34N6O · 2HCl | tocris.comrndsystems.com |
| Molecular Weight | 507.5 g/mol | tocris.com |
| CAS Number | 2070014-87-6 | selleckchem.com |
Properties
Molecular Formula |
C25H35ClN6O |
|---|---|
Molecular Weight |
471.04 |
Origin of Product |
United States |
Molecular Mechanism of Action of Mrt68921 Hydrochloride
Direct Enzymatic Inhibition Profile of ULK1 and ULK2 Kinases
MRT68921 is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and Unc-51 like autophagy activating kinase 2 (ULK2), the most upstream serine/threonine protein kinases in the autophagy signaling cascade. nih.govstemcell.com
MRT68921 demonstrates high potency against both ULK1 and its functionally redundant homolog, ULK2. In vitro kinase assays have established its half-maximal inhibitory concentrations (IC50) in the low nanomolar range, identifying it as one of the most potent inhibitors for these kinases. nih.gov Specifically, the IC50 for ULK1 is approximately 2.9 nM, and for ULK2, it is even lower at 1.1 nM. nih.govmedchemexpress.comtargetmol.comsapphirebioscience.comselleckchem.com This potent activity allows for effective inhibition of ULK kinase activity both in vitro and within cellular contexts. nih.govresearchgate.net
Inhibitory Potency of MRT68921
| Target Kinase | IC50 (nM) |
|---|---|
| ULK1 | 2.9 |
This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of MRT68921 against its primary targets, ULK1 and ULK2. nih.govmedchemexpress.comselleckchem.com
Crystallographic studies of MRT68921 in complex with the kinase domain of ULK2 have provided critical insights into its inhibitory mechanism. researchgate.net The analysis reveals that MRT68921 functions as a type-I inhibitor, binding to the active conformation of the kinase in the ATP pocket. researchgate.netnih.gov
Key interactions include the formation of canonical hydrogen bonds between the 2-aminopyrimidine (B69317) scaffold of the inhibitor and the hinge region of the kinase. A notable feature of the ULK1/2 binding site is the flexibility of the methionine gatekeeper residue (M85 in ULK2), which allows the back pocket to accommodate the bulky cyclopropane (B1198618) moiety of MRT68921. researchgate.net A unique interaction that likely contributes to the high affinity and specificity of MRT68921 is the trajectory of its benzopiperidine group towards a negatively charged, aspartate-rich region near the αD-helix, resulting in a direct contact with an aspartate residue (D95). This distinct interaction is believed to account for its significantly increased affinity compared to the closely related compound, MRT67307. researchgate.net
Downstream Cellular Consequences of ULK1/2 Catalytic Activity Disruption
The potent inhibition of ULK1 and ULK2 catalytic activity by MRT68921 triggers a cascade of downstream effects, fundamentally altering the progression of the autophagy pathway.
A primary and well-characterized downstream effect of ULK1 inhibition by MRT68921 is the altered phosphorylation of key autophagy-related (ATG) proteins. ULK1 directly phosphorylates components of the autophagy initiation complex, including ATG13. nih.gov Treatment with MRT68921 leads to a significant reduction in the phosphorylation of ATG13 at serine 318, a known ULK1 substrate. nih.govnih.govresearchgate.net This dephosphorylation serves as a reliable cellular marker for the inhibition of ULK1 kinase activity. nih.govnih.gov The inhibition of ATG13 phosphorylation by MRT68921 disrupts the normal signaling cascade required for autophagy induction, although it does not prevent the assembly of the core ULK1-ATG13-FIP200 complex. dundee.ac.uk The specificity of this action has been confirmed using a drug-resistant ULK1 mutant (M92T), which rescues the inhibitory effects of MRT68921 on both ATG13 phosphorylation and autophagic flux, demonstrating that the compound's effects are directly mediated through ULK1 inhibition. nih.govdundee.ac.uk
Analysis of Off-Target Kinase Interactions and Their Biological Implications
While MRT68921 is a highly potent inhibitor of ULK1 and ULK2, like many kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. Kinome profiling has shown that at a concentration of 1 µM, MRT68921 can inhibit 44 out of 80 tested kinases. nih.gov
Notable off-target interactions include the inhibition of TANK-binding kinase 1 (TBK1) and AMP-activated protein kinase (AMPK), both of which have roles in autophagy regulation. nih.gov However, studies have indicated that MRT68921 can inhibit autophagy independently of the TBK1 or AMPK pathways. nih.gov Another significant off-target is NUAK family SNF1-like kinase 1 (NUAK1), a component of the antioxidant defense system. nih.govnih.gov The dual inhibition of ULK1 and NUAK1 by MRT68921 has been shown to exert potent antitumor activities by disrupting the balance of oxidative stress signals in cancer cells. nih.gov Furthermore, ULK1 inhibitors, including MRT68921, have been found to interact strongly with Aurora A kinase, which could contribute to biological effects outside of autophagy regulation, such as disorganized spindle microtubules. nih.gov
Comprehensive Kinase Profiling to Identify Secondary Targets (e.g., TBK1/IKKϵ, AMPK, NUAK1, Aurora A)
MRT68921 was identified as a highly potent dual inhibitor of ULK1 and ULK2, with in vitro IC50 values of 2.9 nM and 1.1 nM, respectively. medchemexpress.comselleckchem.commedchemexpress.comselleck.co.jp To assess its specificity, the inhibitor was profiled against a broad panel of 80 different protein kinases. This screening revealed that while MRT68921 is relatively specific, it effectively inhibits several other kinases with over 80% inhibition at a 1 µM concentration. nih.gov
Most notably, this profiling identified TANK-binding kinase 1 (TBK1), IκB kinase epsilon (IKKϵ), and members of the AMP-activated protein kinase (AMPK) family as significant secondary targets. nih.gov The inhibition of TBK1 and AMPK is particularly relevant as these kinases have also been implicated in the regulation of autophagy. nih.gov
Further research has firmly established NUAK family SNF1-like kinase 1 (NUAK1), also known as ARK5, as a critical secondary target of MRT68921. nih.govnih.gov This has led to its classification as a dual NUAK1/ULK1 inhibitor. medchemexpress.comsigmaaldrich.com NUAK1 is a crucial component of the antioxidant defense system, and its inhibition by MRT68921 plays a significant role in the compound's antitumor activities. nih.govnih.gov There is no significant evidence in the reviewed literature to suggest that Aurora A is a direct target of MRT68921.
| Target Kinase | Inhibitory Activity (IC50) | Significance |
|---|---|---|
| ULK1 | 2.9 nM | Primary target; key initiator of autophagy. medchemexpress.comselleckchem.com |
| ULK2 | 1.1 nM | Primary target; key initiator of autophagy. medchemexpress.comselleckchem.com |
| NUAK1 | Potent Inhibition (IC50 not specified in results) | Key secondary target; involved in antioxidant defense. nih.govmedchemexpress.com |
| TBK1/IKKϵ | >80% inhibition at 1 µM | Secondary target; implicated in autophagy. nih.gov |
| AMPK-related kinases | >80% inhibition at 1 µM | Secondary targets; implicated in autophagy. nih.gov |
Elucidation of Context-Dependent Specificity and Pleiotropic Effects in Cellular Systems
The biological effects of MRT68921 are highly dependent on the specific cellular context, largely due to its multi-targeted nature. Its primary effect is the potent inhibition of autophagic flux through the direct inhibition of ULK1 kinase activity. selleckchem.comnih.gov This has been demonstrated in mouse embryonic fibroblasts (MEFs), where MRT68921 blocks both basal and induced autophagy, leading to the accumulation of stalled, early-stage autophagosomal structures. nih.govnih.gov The specificity of this effect was confirmed using a drug-resistant ULK1 mutant (M92T), which rescued the autophagy-inhibiting capacity of the compound. nih.govnih.gov
In cancer cells, the pleiotropic effects of MRT68921 become particularly evident. The dual inhibition of ULK1 and NUAK1 creates a potent antitumor effect by disrupting the balance of oxidative stress. nih.govnih.gov By inhibiting NUAK1, MRT68921 compromises the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS). nih.govmedchemexpress.com Simultaneously, inhibiting ULK1 prevents the cell from activating protective autophagy in response to this ROS-induced stress. This dual action leads to significant cytotoxicity and induction of apoptosis in a wide range of cancer cell lines. nih.govmedchemexpress.com For instance, MRT68921 displays cytotoxic activity against various cancer cells with IC50 values ranging from 1.76 to 8.91 µM. nih.gov
The context-dependent nature of MRT68921's action is further highlighted in specific cancer types. In FLT3-ITD-mutated acute myeloid leukemia (AML) cells, ULK1 inhibition by MRT68921 not only induces apoptosis but also attenuates FLT3 protein expression and suppresses downstream signaling through STAT5, MEK, and ERK. nih.gov This suggests a mechanism where ULK1 inhibition accelerates the proteasomal degradation of the FLT3 oncoprotein. nih.gov In contrast, the compound has minimal effects on FLT3-wild type AML cells and normal CD34-positive cells, demonstrating a degree of cancer-cell specificity. nih.gov The compound's ability to inhibit the NUAK1/MYPT1/Gsk3β signaling pathway further contributes to its anticancer effects in certain cellular backgrounds. nih.govmedchemexpress.com
| Cancer Cell Line | Cytotoxic Activity (IC50) |
|---|---|
| NCI-H460 | 1.76 µM |
| MNK45 | Data not specified in range |
| U251 | Data not specified in range |
| Other Cancer Lines (12 total) | Range: 1.76 - 8.91 µM |
Impact of Mrt68921 Hydrochloride on Cellular Physiology and Pathophysiology
Regulation of Cellular Viability and Programmed Cell Death Pathways
MRT68921 hydrochloride exerts significant effects on cell survival by modulating the intricate balance between cell death and survival pathways. Its primary mechanism of action involves the induction of apoptosis through caspase-dependent signaling, while its role in autophagy-mediated cell death is more complex and appears to be context-dependent.
Induction of Apoptosis and Caspase-Dependent Cell Demise
This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. In acute myeloid leukemia (AML) cells with FLT3-ITD mutations, the compound triggers caspase-dependent apoptosis. mdpi.com This process is characterized by the activation of a cascade of cysteine-aspartic proteases (caspases) that execute the apoptotic program.
Further research has elucidated the specific caspases involved. In leukemia cell lines, treatment with this compound leads to the activation of caspase-3 and caspase-8. nih.gov Caspase-8 is an initiator caspase, often associated with the extrinsic apoptotic pathway, while caspase-3 is a key executioner caspase responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Delineation of Autophagy-Dependent and Autophagy-Independent Mechanisms Contributing to Cell Death
The role of this compound in autophagy and its contribution to cell death is multifaceted. As a potent inhibitor of ULK1 and ULK2, it can block the initiation of the autophagic process. selleckchem.commedchemexpress.com This inhibition of a key cell survival pathway can sensitize cancer cells to other therapeutic agents. For instance, in mesothelioma multicellular spheroids, MRT68921 reduced autophagic flux and enhanced chemosensitivity to carboplatin (B1684641) and pemetrexed. mdpi.com
However, the interplay between autophagy inhibition and cell death induction by this compound is not always straightforward. In some leukemia cells, the cytotoxic effects of this compound were found to be independent of autophagy. nih.gov Interestingly, in these cells, treatment with the compound led to an accumulation of LC3-II and p62, which can be interpreted as an induction of autophagy in parallel with the inhibition of autophagic flux. nih.gov This suggests that the ultimate cellular outcome may depend on the specific cellular context and the balance between different signaling pathways.
Modulation of Cellular Proliferation, Migration, and Invasive Capacities
This compound demonstrates significant anti-proliferative activity against a range of cancer cell lines. nih.govresearchgate.net Studies have shown that it can effectively kill cancer cells with a degree of selectivity over normal cells. researchgate.net
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| NCI-H460 | Lung Cancer | 1.76 |
| Other Cancer Cell Lines | Various | up to 8.91 |
Beyond its impact on proliferation, this compound has been shown to impair the migratory and invasive capabilities of cancer cells. nih.gov The inhibition of ULK1, a primary target of MRT68921, has been linked to reduced cell viability in metastatic serous ovarian cancer, suggesting a role for this kinase in cancer progression. nih.gov Mechanistically, ULK1 can regulate cell migration through pathways involving proteins like SH3PXD2A/TKS5 and MMP14, which are crucial for the formation of invadopodia and the degradation of the extracellular matrix. nih.gov In vivo studies have further confirmed that MRT68921 can inhibit tumor metastasis. nih.gov
Influence on Oxidative Stress Responses and Redox Homeostasis
The effect of this compound on cellular redox balance is complex and appears to be cell-type specific, with reports indicating both the induction and reduction of reactive oxygen species (ROS).
Analysis of Reactive Oxygen Species (ROS) Generation and Accumulation
In some cancer cell models, treatment with this compound leads to an elevation of intracellular ROS levels. nih.gov This increase in oxidative stress can contribute to the induction of apoptosis. For example, in FLT3-ITD-mutated AML cells, the apoptotic effect of MRT68921 was associated with an increase in ROS. mdpi.com Similarly, in chronic myeloid leukemia (CML) cells, ULK1 inhibition by MRT68921 led to an increase in mitochondrial superoxide. nih.gov
Conversely, in other studies, particularly in different leukemia cell lines, the cell death induced by this compound was found to be independent of ROS. nih.gov In one specific leukemia cell line, THP-1, the compound was even observed to decrease ROS levels. nih.gov This discrepancy highlights the context-dependent nature of this compound's impact on redox homeostasis.
Interplay with Endogenous Antioxidant Defense Systems
This compound can also modulate the cellular antioxidant defense system. It has been identified as an inhibitor of NUAK1 (also known as ARK5), a kinase that is a critical component of the antioxidant defense system and is important for tumor cell survival. nih.govnih.gov By inhibiting NUAK1, MRT68921 can disrupt the balance of oxidative stress signals, leading to increased cellular vulnerability. nih.govnih.gov This dual inhibition of both ULK1 and NUAK1 may contribute to the potent antitumor activities of MRT68921 by simultaneously blocking a pro-survival pathway (autophagy) and compromising the cell's ability to cope with oxidative stress. nih.gov
Alterations in Cellular Metabolism and Bioenergetics
This compound, primarily recognized as a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, exerts significant influence on fundamental cellular processes, including metabolism and energy balance. medchemexpress.comselleckchem.commedchemexpress.comtargetmol.com By targeting the initiation step of autophagy, MRT68921 not only disrupts cellular recycling mechanisms but also triggers a cascade of effects on metabolic pathways that are intricately linked to autophagic flux.
Research has demonstrated that the inhibition of ULK1 can directly impact cellular energy metabolism, particularly glycolysis. ULK1 is understood to play a role in maintaining redox homeostasis under conditions of nutritional stress, partly through the direct phosphorylation of key glycolytic enzymes.
Studies involving the inhibition of ULK1 have shown a resultant decrease in glycolysis, measured by a reduction in the extracellular acidification rate (ECAR). While much of this research has focused on other specific ULK1 inhibitors, the effects are considered to be class-wide, and similar outcomes have been noted with MRT68921. This suggests that by inhibiting ULK1, MRT68921 can reduce the rate of glucose conversion to lactate (B86563).
The direct impact of MRT68921 on mitochondrial oxidative phosphorylation (OXPHOS) has not been as extensively detailed in available research. However, cellular metabolism is a highly integrated network. A reduction in glycolytic flux often leads to a compensatory metabolic shift. Cells may increase their reliance on other fuel sources, such as fatty acids, or alter their rate of OXPHOS to maintain energy homeostasis. Given that cancer cells often exhibit a preference for glycolysis (the Warburg effect), a reduction in this pathway could force a switch towards mitochondrial respiration, a state that may be unsustainable for some tumor types.
The metabolic consequences of MRT68921 extend to pathways downstream of glycolysis. Pyruvate (B1213749), the end product of glycolysis, stands at a critical metabolic crossroads, feeding into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation or being converted to lactate. By reducing glycolytic flux, MRT68921 inherently limits the intracellular pool of pyruvate available for these processes. This alteration can have profound effects on the bioenergetic and biosynthetic capacity of the cell.
The connection between MRT68921 and the direct reprogramming of pyrimidine (B1678525) metabolic pathways is less characterized. Structurally, MRT68921 is an aminopyrimidine-based compound. acs.org However, current research has not established a functional role for the compound in directly altering the enzymatic pathways of pyrimidine de novo synthesis or salvage. These pathways are crucial for the production of nucleotides necessary for DNA and RNA synthesis. frontiersin.org While rapid cell proliferation, which MRT68921 can inhibit, requires robust pyrimidine synthesis, a direct regulatory effect of the compound on this pathway, independent of its effects on autophagy and general cell cycle progression, remains an area for further investigation.
Impact on Specific Cellular Differentiation Programs
Beyond its role in metabolism, ULK1 inhibition by MRT68921 has been shown to influence cellular differentiation, particularly in the context of hematological malignancies. In studies on chronic myeloid leukemia (CML), inhibition of ULK1-mediated autophagy was found to promote the differentiation of leukemic stem cells.
This effect appears to be linked to the modulation of oxidative stress. Treatment with MRT68921 led to an increase in mitochondrial reactive oxygen species (ROS). In leukemic stem cells, this elevation in ROS acts as a critical signal that pushes the cells out of a state of quiescence and self-renewal and towards terminal differentiation. By forcing differentiation, MRT68921 can help to eradicate the primitive CML cells that are often resistant to standard therapies. For instance, in long-term culture-initiating cell (LTC-IC) assays, which measure the potential of primitive hematopoietic stem cells, MRT68921 demonstrated an ability to reduce the colony-forming capacity of these cells.
Table 1: Effect of ULK1 Inhibition on Leukemic Stem Cell Differentiation
| Parameter | Observation upon ULK1 Inhibition (e.g., with MRT68921) | Implication |
| Cellular State | Shift from quiescence to differentiation | Reduction of cancer stem cell pool |
| Mitochondrial ROS | Increased levels | ROS acts as a signaling molecule to induce differentiation |
| Colony Formation | Significantly reduced in LTC-IC assays | Diminished self-renewal capacity of primitive cancer cells |
Role in Viral Pathogenesis and Replication Dynamics (e.g., Zika Virus)
The cellular autophagy pathway, which MRT68921 inhibits, is frequently manipulated by viruses to support their own replication and evade the host immune system. Zika virus (ZIKV), a flavivirus of significant global health concern, is known to induce and utilize the autophagy machinery for its life cycle. nih.govarvojournals.orgmdpi.comnih.gov
Multiple studies have shown that ZIKV infection leads to the accumulation of autophagosomes and that the virus uses components of the autophagy pathway to enhance its replication. nih.govmdpi.com ZIKV non-structural proteins NS4A and NS4B, for instance, can inhibit the Akt-mTOR signaling pathway, a key negative regulator of autophagy, thereby inducing autophagosome formation to create a favorable environment for viral replication. mdpi.comasm.org This pro-viral role suggests that inhibiting autophagy could be a viable antiviral strategy.
However, the interplay is complex. Research investigating the relationship between ZIKV, mTOR signaling, and autophagy has yielded nuanced results specifically involving MRT68921. In one study, while mTOR inhibition was shown to suppress ZIKV, subsequent treatment with MRT68921 to block ULK1 actually reversed this suppression, leading to an increase in ZIKV protein expression and the production of viral progeny. asm.org
This finding indicates that the consequences of autophagy modulation on ZIKV replication are highly context-dependent and depend on the status of other signaling pathways like mTOR. While ZIKV appears to benefit from the induction of the autophagy pathway as a whole, the specific kinase activity of ULK1 may have a distinct role that, when inhibited under certain conditions, can paradoxically enhance viral replication. asm.org This highlights the complexity of targeting host-pathogen interactions and suggests that the precise mechanism of autophagy inhibition is a critical factor in determining the outcome for viral replication dynamics.
Preclinical Research Applications and Methodologies Utilizing Mrt68921 Hydrochloride
In Vitro Experimental Systems and Assays
The preclinical evaluation of MRT68921 hydrochloride has been conducted across a diverse range of in vitro models, utilizing numerous established and advanced methodologies to probe its effects at the cellular and molecular level.
MRT68921 has been extensively studied in a variety of immortalized and primary cell lines to understand its biological effects. Mouse embryonic fibroblasts (MEFs) and human embryonic kidney 293T (HEK293T) cells have been commonly used as foundational models to investigate the compound's impact on basal and induced autophagy. nih.govselleckchem.comtargetmol.comselleck.co.jp
In the context of cancer research, its activity has been assessed against a broad spectrum of human cancer cell lines. These studies have been crucial in determining its cytotoxic and anti-proliferative effects. For example, research has demonstrated its effects in leukemia cell lines such as THP-1, HL60, and REH, as well as in solid tumor lines including the non-small cell lung cancer line NCI-H460 and the gastric cancer line MNK45. medchemexpress.comresearchgate.netnih.gov Furthermore, its potential has been explored in diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., GCB Oci-Ly1, SUDHL-6) and triple-negative breast cancer cells (MDA-MB-231). rsc.orgunibe.ch Studies have also utilized primary acute myeloid leukemia (AML) patient-derived cells, providing more clinically relevant insights. nih.gov
| Cell Line/Model | Cell Type | Research Context |
|---|---|---|
| Mouse Embryonic Fibroblasts (MEFs) | Fibroblast | Basal and induced autophagy studies nih.govmedchemexpress.com |
| 293T | Human Embryonic Kidney | General autophagy and kinase inhibition studies nih.govselleckchem.com |
| NCI-H460 | Human Non-Small Cell Lung Cancer | Cytotoxicity and apoptosis assessment medchemexpress.com |
| MNK45 | Human Gastric Cancer | Cytotoxicity and apoptosis assessment medchemexpress.com |
| U251 | Human Glioblastoma | Signaling pathway analysis medchemexpress.com |
| THP-1, HL60 | Human Acute Myeloid Leukemia | Cell death mechanisms, autophagy and ROS independence researchgate.netnih.gov |
| Primary AML Cells | Primary Human Leukemia Cells | Apoptosis assessment nih.gov |
| Oci-Ly1, SUDHL-6 | Diffuse Large B-Cell Lymphoma (GCB) | ULK1-dependent autophagy studies unibe.ch |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | Apoptosis and autophagy assays rsc.org |
| hTCEpi | Human Corneal Epithelial Cells | Role of autophagy in bacterial infection nih.govresearchgate.net |
The potency and selectivity of this compound have been rigorously quantified through in vitro kinase assays. A standard method involves the use of a radioactive kinase assay with [γ-³²P]ATP. nih.govselleckchem.comtargetmol.commedchemexpress.com In this assay, the transfer of the radiolabeled phosphate (B84403) from ATP to a substrate is measured. The reaction is typically performed with recombinant GST-ULK1 or GST-ULK2 and is stopped by adding a sample buffer, followed by SDS-PAGE and autoradiography to detect the incorporated radioactivity. nih.govselleckchem.com These assays have established that MRT68921 is a highly potent inhibitor of both ULK1 and ULK2, with IC₅₀ values in the low nanomolar range. medchemexpress.comnih.govmdpi.com
| Target Kinase | IC₅₀ (nM) |
|---|---|
| ULK1 | 2.9 medchemexpress.comselleckchem.com |
| ULK2 | 1.1 medchemexpress.comselleckchem.com |
In cellular contexts, kinase inhibition is often assessed indirectly by immunoblotting for the phosphorylation status of downstream substrates. A key substrate of ULK1 is Autophagy-related protein 13 (ATG13). Treatment of cells with MRT68921 has been shown to reduce the phosphorylation of ATG13, confirming the compound's ability to inhibit ULK1 activity within cells. nih.govresearchgate.net
A primary application of MRT68921 is to block and study autophagy. The effect on autophagic flux—the entire process of autophagy from autophagosome formation to lysosomal degradation—is monitored using several well-established techniques.
LC3-II Conversion and Degradation : During autophagy, the cytosolic protein LC3-I is converted to the lipidated, autophagosome-associated form, LC3-II. Western blotting is used to measure the levels of LC3-II. Inhibition of autophagy by MRT68921 prevents the formation of autophagosomes, leading to a reduction in LC3-II levels, especially in the presence of lysosomal inhibitors like bafilomycin A1, which are used to measure flux. nih.govmedchemexpress.com
p62/SQSTM1 Degradation : The protein p62 acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. An accumulation of p62, detectable by Western blot, can indicate a block in autophagy. researchgate.netresearchgate.net
LC3 Puncta Formation : Immunofluorescence microscopy is used to visualize the formation of puncta, which are aggregations of LC3-II on autophagosome membranes. MRT68921 treatment has been shown to reduce the number of basal and induced LC3 puncta in cells like MEFs. nih.govmedchemexpress.com
Tandem Fluorescent Reporters : Advanced reporters like mRFP-GFP-LC3 are used to monitor autophagic flux. researchgate.net This reporter fluoresces yellow (merged red and green) in early autophagosomes, but the GFP signal is quenched in the acidic environment of the autolysosome, leaving only the red RFP signal. A block in autophagy flux caused by MRT68921 would result in an accumulation of yellow puncta.
These techniques have collectively demonstrated that MRT68921 effectively blocks autophagic flux, leading to an accumulation of stalled, early autophagosomal structures. medchemexpress.comnih.govsapphirebioscience.com
The anti-cancer potential of MRT68921 is often evaluated by its ability to reduce cell viability and induce programmed cell death (apoptosis). Various methods are employed to quantify these effects.
Cell Viability Assays : Assays such as those based on ATP measurement (e.g., CellTiter-Glo) or MTT are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀). researchgate.netnih.govrsc.org MRT68921 has demonstrated cytotoxic activity against various cancer cell lines, with IC₅₀ values typically in the micromolar range. medchemexpress.com
Apoptosis Detection : The induction of apoptosis is confirmed using several techniques. Annexin V/PI staining followed by flow cytometry is a common method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. nih.govrsc.org
Biochemical Markers of Apoptosis : Western blotting for key apoptosis markers, such as cleaved Poly (ADP-ribose) polymerase (PARP) and activated caspases (e.g., cleaved caspase-3 and caspase-8), provides molecular evidence of apoptosis induction. medchemexpress.comresearchgate.net
| Cancer Cell Lines | Cytotoxic IC₅₀ Range (µM) |
|---|---|
| Various Cancer Cell Lines | 1.76 - 8.91 medchemexpress.com |
Molecular biology techniques are fundamental to understanding the downstream consequences of ULK1/2 inhibition by MRT68921.
Western Blot (Immunoblotting) : This is the most widely used technique in studies involving MRT68921. It is used to quantify changes in the expression and phosphorylation status of key proteins involved in autophagy (LC3, p62, ATG13), apoptosis (cleaved PARP, caspases), and other signaling pathways (e.g., MYPT1, Gsk3β, c-MYC). nih.govmedchemexpress.comresearchgate.netunibe.ch
Gene Expression Analysis : To understand the broader impact of MRT68921 on cellular transcription, gene expression profiling has been utilized. For instance, in DLBCL cells, gene ontology analysis following treatment revealed the downregulation of genes associated with PI3K-MAPK-TOR signaling, autophagy, and metabolic regulation, indicating a wide-ranging impact of ULK1 inhibition on cellular programs. unibe.ch
Advanced microscopy techniques have been instrumental in visualizing the precise subcellular effects of MRT68921 on autophagosome formation and dynamics.
Confocal and Fluorescence Microscopy : These methods are used to visualize fluorescently tagged proteins, such as GFP-LC3, to monitor the formation of autophagosomes (puncta). researchgate.netrsc.org
Live-Cell Imaging : This powerful technique allows for the real-time observation of cellular processes in response to treatment. Live-cell imaging of MEFs expressing both GFP-LC3 and mCherry-DFCP1 (a marker for the omegasome, a precursor to the autophagosome) revealed that ULK1 inhibition by MRT68921 leads to the accumulation of stalled early autophagosomal structures that are positive for both markers. nih.govresearchgate.net This provides direct visual evidence that MRT68921 disrupts the maturation of autophagosomes.
Comparative Analysis with Other Autophagy Modulators
Mechanistic Distinctions from Lysosomotropic Autophagy Inhibitors (e.g., Chloroquine, Hydroxychloroquine, Bafilomycin A1)
The primary distinction between MRT68921 and lysosomotropic agents lies in their point of intervention in the autophagy pathway. MRT68921 acts at the very initial stage, inhibiting the ULK1/2 complex, which is essential for the formation of the phagophore, the precursor to the autophagosome. nih.gov In contrast, lysosomotropic agents inhibit the final stage of autophagy, which involves the fusion of autophagosomes with lysosomes and the degradation of the cargo. nih.govnih.govrug.nl
Chloroquine (CQ) and its derivative Hydroxychloroquine (HCQ) are weak bases that accumulate in the acidic environment of lysosomes. nih.gov This accumulation raises the lysosomal pH, which in turn inhibits the activity of pH-dependent lysosomal hydrolases and, more importantly, impairs the fusion of autophagosomes with lysosomes. nih.govrug.nlmdpi.com This blockade of the autophagic flux leads to an accumulation of autophagosomes within the cell. nih.gov
Bafilomycin A1 , a macrolide antibiotic, also inhibits late-stage autophagy but through a more specific mechanism. It is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase) pump on the lysosomal membrane. nih.gov This pump is responsible for maintaining the acidic internal environment of the lysosome. By inhibiting the V-ATPase, Bafilomycin A1 prevents lysosomal acidification, thereby inhibiting the function of acid-dependent degradative enzymes and blocking autophagosome-lysosome fusion. nih.govresearchgate.net
Therefore, while both MRT68921 and lysosomotropic agents lead to an inhibition of autophagy, their mechanisms are fundamentally different. MRT68921 prevents the process from starting, whereas CQ, HCQ, and Bafilomycin A1 block its completion. This difference is significant, as inhibiting the initial step with MRT68921 can prevent the formation of autophagosomes altogether, while late-stage inhibitors cause an accumulation of these vesicles. nih.gov
Table 1: Mechanistic Comparison of MRT68921 hydrochloride and Lysosomotropic Autophagy Inhibitors
| Compound | Target | Stage of Autophagy Inhibition | Mechanism of Action |
|---|---|---|---|
| This compound | ULK1/ULK2 Kinases | Initiation | Prevents the formation of the phagophore by inhibiting the ULK1/2 complex. nih.gov |
| Chloroquine | Lysosome | Late-stage (Fusion/Degradation) | Accumulates in lysosomes, raising pH and impairing autophagosome-lysosome fusion. nih.govrug.nl |
| Hydroxychloroquine | Lysosome | Late-stage (Fusion/Degradation) | Similar to chloroquine, raises lysosomal pH and inhibits autophagic flux. nih.govrug.nl |
| Bafilomycin A1 | Vacuolar H+-ATPase (V-ATPase) | Late-stage (Fusion/Degradation) | Inhibits the V-ATPase pump, preventing lysosomal acidification and function. nih.gov |
Comparative Efficacy and Specificity with Other ULK1/2 Kinase Inhibitors (e.g., SBI-0206965, MRT67307, ULK-101, SBP-7455)
MRT68921 is one of several small molecule inhibitors developed to target the ULK1/2 kinases. A comparison of their efficacy (typically measured by the half-maximal inhibitory concentration, IC50) and specificity is crucial for their application in research.
MRT68921 is a highly potent dual inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively. medchemexpress.com This indicates very strong inhibition of both key initiating kinases.
SBI-0206965 was one of the first identified ULK1 inhibitors. It is a selective inhibitor of ULK1 with an IC50 of 108 nM, showing approximately 7-fold selectivity over ULK2. selleckchem.com However, further studies have revealed that SBI-0206965 also potently inhibits AMP-activated protein kinase (AMPK), which can complicate the interpretation of its effects. nih.govresearchgate.net
MRT67307 is a dual inhibitor of IKKε and TBK1, but it also demonstrates potent inhibition of ULK1 and ULK2 with IC50 values of 45 nM and 38 nM, respectively. selleckchem.commedchemexpress.com Its activity against multiple kinase families makes it a less specific tool for studying ULK1/2-mediated autophagy compared to more selective compounds.
ULK-101 is another potent and selective ULK1/2 inhibitor, with reported IC50 values of 8.3 nM for ULK1 and 30 nM for ULK2. selleckchem.com Kinome-wide profiling has shown it to be more selective than SBI-0206965, with fewer off-target kinases. nih.govresearchgate.net
SBP-7455 (referred to in some contexts as SBP-1750) is an orally active dual ULK1/2 inhibitor with IC50 values of 13 nM for ULK1 and 476 nM for ULK2. medchemexpress.commedchemexpress.com It was developed to improve upon the drug-like properties of earlier inhibitors like SBI-0206965. mdpi.com
In comparison, MRT68921 stands out for its exceptional potency against both ULK1 and ULK2. medchemexpress.com While it does have other off-targets, such as NUAK1, its dual activity is being explored for therapeutic benefit. nih.gov The choice of inhibitor depends on the specific research question, with highly selective compounds like ULK-101 being preferable for dissecting the specific roles of ULK kinases, while potent dual inhibitors like MRT68921 are valuable for robustly blocking autophagy initiation.
Table 2: Comparative Efficacy of ULK1/2 Kinase Inhibitors
| Inhibitor | IC50 for ULK1 (nM) | IC50 for ULK2 (nM) | Key Specificity Notes |
|---|---|---|---|
| This compound | 2.9 medchemexpress.com | 1.1 medchemexpress.com | Potent dual inhibitor; also inhibits NUAK1. nih.gov |
| SBI-0206965 | 108 selleckchem.com | 711 medchemexpress.com | Selective for ULK1 over ULK2; also a potent AMPK inhibitor. nih.gov |
| MRT67307 | 45 medchemexpress.com | 38 medchemexpress.com | Dual IKKε/TBK1 inhibitor. selleckchem.com |
| ULK-101 | 8.3 selleckchem.com | 30 selleckchem.com | Potent and selective ULK1/2 inhibitor. nih.gov |
| SBP-7455 | 13 medchemexpress.com | 476 medchemexpress.com | Orally active dual inhibitor. medchemexpress.com |
Investigation of Synergistic or Antagonistic Interactions in Combination Research Strategies
The targeted inhibition of autophagy by compounds like MRT68921 has opened avenues for combination therapies, particularly in cancer research. The rationale is that by blocking the pro-survival autophagy pathway, cancer cells may become more susceptible to other cytotoxic treatments.
Research has shown that the combination of MRT68921 with other targeted inhibitors can lead to enhanced anti-tumor effects. For instance, a study investigating the dual inhibition of NUAK1 and ULK1 found that while a strong synergistic effect was observed with the combination of a NUAK1 inhibitor (WZ4003) and SBI-0206965, the combination with MRT68921 resulted in an additive, rather than a strongly synergistic, effect in certain cancer cell lines. nih.gov This highlights that the nature of interactions can be compound- and context-specific. The study did note, however, that MRT68921 alone exhibited significant cytotoxic effects at higher concentrations. nih.gov
In another context, ULK1 inhibitors, including MRT68921 and SBI-0206965, were found to have a synergistic interaction with other autophagy inhibitors in FLT3-ITD acute myeloid leukemia (AML) cells. Interestingly, in this model, ULK1 inhibition paradoxically induced autophagy, which was suggested to be a pro-survival mechanism that could be overcome by co-treatment with other autophagy inhibitors.
Furthermore, the principle of combining ULK1/2 inhibition with other therapies is supported by studies with other inhibitors. For example, the dual ULK1/2 inhibitor SBP-7455 displayed synergistic cytotoxicity with the PARP inhibitor olaparib (B1684210) in triple-negative breast cancer cells. nih.gov This suggests that inhibiting autophagy at the initiation stage can be a powerful strategy to overcome resistance to other cancer therapies.
These studies underscore the potential of MRT68921 in combination research. The interactions, whether synergistic or additive, depend on the specific cellular context and the mechanisms of the partner drug. Further research is needed to fully elucidate the range of synergistic and antagonistic interactions of MRT68921 to optimize its potential in therapeutic strategies.
Mechanisms of Acquired Resistance to Ulk1/2 Inhibition
Cellular Adaptive Responses and Compensatory Pathways Upon Chronic Pharmacological Blockade
Cancer cells exhibit remarkable plasticity, enabling them to adapt to the chronic stress induced by pharmacological agents. Upon prolonged inhibition of ULK1/2, cells can activate several adaptive responses and compensatory signaling pathways to restore autophagic flux or engage alternative survival mechanisms.
One of the primary adaptive responses is the upregulation of the target pathway itself. Research has shown that pharmacological inhibition of ULK1 can lead to a paradoxical increase in the expression of key autophagy-related genes. nih.gov For instance, treatment with ULK1 inhibitors has been observed to cause a significant increase in the mRNA levels of MAP1LC3A, the gene encoding the crucial autophagy protein LC3, as well as an increase in ULK1 expression itself. nih.gov This suggests the existence of a feedback mechanism where the cell attempts to overcome the pharmacological blockade by synthesizing more components of the autophagy machinery.
Another critical compensatory mechanism involves the functional redundancy between ULK1 and its homolog ULK2. ULK1 and ULK2 share significant sequence and functional similarity, and both are targeted by MRT68921. However, in certain cellular contexts, one kinase may play a more dominant role. When ULK1 expression is inhibited, ULK2 can often compensate to maintain the initiation of autophagy. nih.gov Therefore, for a complete and sustained blockade of autophagy, potent inhibition of both ULK1 and ULK2 is necessary. arcusbio.com Cells might adapt to an inhibitor by altering the expression balance between these two kinases, thereby relying more heavily on the less-inhibited or more highly expressed isoform.
Furthermore, cancer cells can develop resistance by activating bypass pathways. This is a common mechanism of resistance to various kinase inhibitors. researchgate.netmiami.edu While specific bypass pathways for MRT68921 resistance are still under investigation, it is plausible that cells could activate alternative pro-survival signaling cascades that are independent of autophagy. For example, resistance to other targeted therapies often involves the acquisition of mutations or amplifications in genes such as KRAS, BRAF, or EGFR, which can drive cell growth and survival through parallel pathways. researchgate.netmiami.edu
| Adaptive Mechanism | Description | Key Molecules/Pathways Involved | Reference |
|---|---|---|---|
| Compensatory Upregulation | Cells increase the expression of autophagy-related genes to counteract the inhibitory effect of the drug. | ULK1, MAP1LC3A (LC3) | nih.gov |
| Functional Redundancy | Cells may increase reliance on ULK2 to initiate autophagy when ULK1 is potently inhibited. | ULK2 | nih.gov |
| Bypass Pathway Activation | Activation of alternative pro-survival signaling pathways to render the cell independent of the inhibited pathway (autophagy). This is a general mechanism for kinase inhibitors. | RAS/MAPK, PI3K/AKT (Hypothetical for ULK1/2 inhibitors) | researchgate.netmiami.edu |
Characterization of Metabolic Reprogramming in Resistant Cell Lines
ULK1 is not only a critical initiator of autophagy but also a key regulator of cellular metabolism, linking nutrient status to metabolic responses. nih.gov Consequently, acquired resistance to ULK1/2 inhibitors like MRT68921 is intrinsically linked to the metabolic reprogramming of cancer cells, allowing them to sustain energy production and biosynthesis under therapeutic pressure.
A pivotal role of ULK1 is in the regulation of glycolysis. Under conditions of nutrient scarcity, ULK1 directly interacts with and phosphorylates lactate (B86563) dehydrogenase A (LDHA) at serine-196. nih.gov This phosphorylation event enhances LDHA's enzymatic activity, promoting the conversion of pyruvate (B1213749) to lactate. nih.gov This process is crucial for regenerating NAD+ to maintain high glycolytic flux. Chronic inhibition of ULK1 with MRT68921 would be expected to suppress this activation, reducing lactate production. nih.gov Therefore, resistant cell lines might develop mechanisms to bypass this control point. This could involve the overexpression of LDHA or mutations that render it constitutively active, independent of ULK1-mediated phosphorylation. Such an adaptation would allow the cells to maintain glycolysis and energy homeostasis despite ULK1/2 inhibition.
Beyond glycolysis, ULK1 also plays a role in regulating lipid metabolism. nih.gov Studies have indicated that ULK1 is involved in processes that prevent cardiac dysfunction related to obesity by mediating the autophagic regulation of lipids. nih.gov In the context of cancer, where lipid metabolism is often dysregulated to support rapid cell growth and membrane synthesis, adaptive resistance to ULK1/2 inhibition could involve the rewiring of lipid metabolic pathways to compensate for the loss of autophagy-mediated lipid processing.
| Metabolic Process | Role of ULK1 | Potential Resistance Mechanism | Reference |
|---|---|---|---|
| Glycolysis | Phosphorylates and activates Lactate Dehydrogenase A (LDHA), enhancing lactate production under nutrient stress. | Constitutive activation or overexpression of LDHA to maintain glycolytic flux independent of ULK1 signaling. | nih.gov |
| Lipid Metabolism | Regulates lipid metabolism through autophagy to maintain cellular homeostasis. | Rewiring of lipid synthesis or degradation pathways to compensate for the blockade of autophagy-mediated lipid turnover. | nih.gov |
Identification of Genetic and Epigenetic Determinants Conferring Resistance Phenotypes
The long-term efficacy of targeted inhibitors is often limited by the emergence of clones carrying specific genetic or epigenetic modifications that confer a resistance phenotype. These changes can either directly affect the drug's target or alter the broader cellular landscape to circumvent the drug's mechanism of action.
Genetic Determinants: The most direct mechanism of acquired resistance is the development of on-target mutations within the kinase domain of ULK1 or ULK2 that prevent the inhibitor from binding effectively. A specific drug-resistant mutant of ULK1, M92T, has been identified that confers resistance to MRT68921. nih.gov In this mutant, the methionine at position 92 is replaced by a threonine. This single amino acid substitution is sufficient to disrupt the binding of the compound, thereby rendering the kinase, and consequently the process of autophagy, insensitive to the inhibitor. nih.gov This serves as definitive proof that the autophagy-blocking effects of MRT68921 are specifically mediated through its inhibition of ULK1. nih.gov
General principles of resistance to kinase inhibitors suggest that other on-target mutations are also possible. These often occur in two key regions: the "gatekeeper" residue, which controls access to a hydrophobic pocket in the kinase domain, or the "solvent front," which lies at the entrance of the ATP-binding site. miami.eduresearchgate.net Mutations in these regions can sterically hinder the binding of inhibitors without completely abolishing the kinase's catalytic activity.
Epigenetic Determinants: Resistance can also be driven by epigenetic changes, which alter gene expression without changing the DNA sequence itself. The expression of ULK1 is known to be regulated by non-coding RNAs, including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs). nih.govmdpi.com For example, specific lncRNAs have been shown to modulate gene expression by recruiting chromatin-modifying complexes, thereby influencing DNA methylation and histone modifications. mdpi.com Similarly, miRNAs can directly target the mRNA of genes like ULK1, leading to their degradation or translational repression. nih.gov A cancer cell could acquire resistance by epigenetically silencing a tumor-suppressive miRNA that normally keeps a pro-survival factor in check, or by upregulating a lncRNA that promotes the expression of a compensatory protein. This epigenetic plasticity allows for a dynamic and reversible mode of resistance.
| Determinant Type | Mechanism | Specific Example/Principle | Reference |
|---|---|---|---|
| Genetic (On-Target) | Mutation in the drug target (ULK1/ULK2) that prevents inhibitor binding. | - M92T ULK1 mutation: Confers specific resistance to MRT68921.
| miami.edunih.govresearchgate.net |
| Epigenetic | Alterations in gene expression via non-coding RNAs or chromatin modifications that bypass the drug's effect. | Modulation of ULK1 expression or compensatory pathways through changes in lncRNAs or miRNAs. | nih.govmdpi.com |
Emerging Research Perspectives and Future Directions in Ulk Inhibition Research
Exploration of ULK1/2 Kinase Activity in Novel Disease Contexts Beyond Cancer
While the primary focus of ULK1/2 inhibition has been in oncology, emerging evidence suggests that targeting these kinases could be beneficial in a variety of other diseases.
Inflammation: Autophagy, a process initiated by ULK1/2, plays a complex and often dual role in the regulation of inflammation. Dysfunctional autophagy is associated with a range of inflammatory and autoimmune diseases. By modulating the autophagic process, ULK1/2 inhibitors could potentially be used to control inflammation, although this area of research is still in its early stages.
Neurodegenerative Disorders: The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. news-medical.net Autophagy is a key cellular mechanism for clearing these protein aggregates, and its impairment is implicated in disease progression. news-medical.net Kinases are considered effective targets for drug development in this area. news-medical.net The therapeutic potential of modulating autophagy through ULK1/2 inhibition is an active area of investigation, with the goal of enhancing the clearance of toxic protein aggregates and protecting neurons from damage. researchgate.net
Infectious Diseases: Autophagy is also a critical component of the host defense against intracellular pathogens. Some bacteria, such as Pseudomonas aeruginosa, can be targeted for degradation through autophagy. researchgate.net Research has shown that treatment with the ULK1/2 inhibitor MRT68921 can reduce the intracellular levels of P. aeruginosa in corneal epithelial cells, suggesting a potential role for ULK1/2 inhibitors in the treatment of certain infectious diseases. researchgate.net
Elucidation of ULK1/2-Independent Biological Functions and Signaling Networks
Recent studies have revealed that the biological effects of some ULK1/2 inhibitors, including MRT68921, may not be solely attributable to their action on ULK1 and ULK2. The identification of off-target effects and kinase-independent functions is crucial for a comprehensive understanding of their therapeutic potential and for the design of more selective inhibitors.
MRT68921 has been shown to inhibit other kinases in addition to ULK1/2, with notable activity against NUAK family SNF1-like kinase 1 (NUAK1), TANK-binding kinase 1 (TBK1), and IκB kinase ε (IKKε). researchgate.nete-century.us The dual inhibition of NUAK1 and ULK1 by MRT68921 has been proposed as a beneficial multi-targeting strategy in cancer therapy, as NUAK1 is a critical component of the antioxidant defense system in tumor cells. researchgate.netnih.gov Furthermore, Aurora A kinase has been identified as a major off-target of several ULK1/2 inhibitors, which can complicate the interpretation of cellular data as Aurora A inhibition can independently induce autophagy. nih.gov
Moreover, evidence suggests that ULK1 itself may have functions that are independent of its kinase activity. nih.gov Studies have shown that a kinase-dead mutant of ULK1 can still participate in the initial stages of autophagosome formation, highlighting both kinase-dependent and independent roles for the ULK1 complex in autophagy. nih.gov
Rational Design and Development of Next-Generation ULK1/2 Inhibitors with Enhanced Selectivity or Multi-targeting Profiles
The development of new ULK1/2 inhibitors is being driven by rational, structure-based drug design approaches. nih.govnih.gov The goal is to create compounds with improved potency, selectivity, and pharmacokinetic properties. The crystal structures of ULK1 and ULK2 in complex with inhibitors have provided a roadmap for the design of new chemical entities. nih.govnih.gov
Several next-generation ULK1/2 inhibitors are currently in development, including SBP-7455 and MR-2088. nih.govnih.govresearchgate.net These compounds have been designed to have improved binding affinity and cellular activity compared to earlier inhibitors. For example, SBP-7455 was developed through a structure-based design approach to improve upon the properties of the first-generation inhibitor SBI-0206965. nih.gov Similarly, MR-2088, based on a 7-azaindole (B17877) scaffold, has shown potent ULK1/2 inhibition and favorable in vivo properties. nih.gov
The development of inhibitors with multi-targeting profiles is also an area of active research. As seen with MRT68921's dual inhibition of ULK1 and NUAK1, targeting multiple nodes in a disease-related pathway can offer synergistic therapeutic benefits. nih.gov Future efforts will likely focus on designing inhibitors with tailored selectivity profiles to either enhance specificity for ULK1/2 or to intentionally engage other therapeutically relevant targets.
A number of small molecule ULK1/2 inhibitors are currently in preclinical and clinical development, with DCC-3116 being a notable example that has entered Phase 1/2 clinical trials for patients with advanced or metastatic solid tumors. mdpi.comelifesciences.orgelifesciences.org
Integration of High-Throughput Omics Approaches for Comprehensive Mechanistic Delineation and Biomarker Identification
To fully understand the complex cellular effects of ULK1/2 inhibition and to identify patients who are most likely to respond to treatment, researchers are increasingly turning to high-throughput omics technologies. These approaches, including genomics, proteomics, and metabolomics, can provide a global view of the molecular changes that occur in response to ULK1/2 inhibition.
The identification of reliable pharmacodynamic biomarkers is crucial for the clinical development of ULK1/2 inhibitors. acs.org Several potential biomarkers have been identified, including the phosphorylation status of direct ULK1 substrates such as Autophagy Related 13 (ATG13) and Beclin1. acs.orgnih.gov The degradation of ULK1 and ATG13 upon inhibitor treatment has also been proposed as a biomarker of target engagement. nih.gov
Cell-based assays, such as the NanoBRET intracellular kinase assay, are being used to confirm target engagement of new inhibitors in a cellular context. nih.govdigitellinc.com In the future, the integration of multi-omics data will likely lead to a more comprehensive understanding of the mechanisms of action of ULK1/2 inhibitors and aid in the discovery of predictive biomarkers that can guide patient selection and treatment decisions.
Below is a table summarizing the inhibitory activity of MRT68921 hydrochloride and other notable ULK1/2 inhibitors.
| Compound | Target(s) | IC50 (nM) | Key Features |
| This compound | ULK1, ULK2, NUAK1 | ULK1: 2.9, ULK2: 1.1 | Potent dual ULK1/2 inhibitor with additional activity against NUAK1. selleckchem.commedchemexpress.com |
| SBI-0206965 | ULK1, ULK2 | ULK1: 108, ULK2: 711 | Early generation ULK1/2 inhibitor. nih.gov |
| SBP-7455 | ULK1, ULK2 | - | Orally active dual inhibitor with synergistic effects with PARP inhibitors. nih.govacs.org |
| MR-2088 | ULK1, ULK2 | < 100 | Potent and selective inhibitor with a 7-azaindole scaffold. nih.govdigitellinc.com |
| DCC-3116 | ULK1, ULK2 | - | First-in-class selective inhibitor in clinical trials. mdpi.comelifesciences.orgelifesciences.org |
| ULK-101 | ULK1, ULK2 | - | Pyrazolopyrimidine compound that suppresses autophagy-dependent cancer cell survival. mdpi.com |
| MRT67307 | ULK1, ULK2 | - | A 2-aminopyrimidine (B69317) scaffold compound also found to be a potent ULK1/2 inhibitor. mdpi.com |
Q & A
Q. What are the primary molecular targets of MRT68921 hydrochloride, and how are their inhibitory potencies quantified experimentally?
this compound is a potent inhibitor of Unc-51-like kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM , respectively, as demonstrated through recombinant kinase assays . These values reflect >15-fold and >30-fold selectivity over wild-type ULK isoforms. Methodologically, researchers use ATP-competitive kinase assays under standardized ATP concentrations (e.g., 10 μM ATP) to measure inhibition kinetics, followed by cellular validation via phospho-ATG13 (Ser318) Western blotting, a direct ULK1 substrate .
Q. What standardized cellular assays confirm ULK1/2 inhibition by this compound in autophagy studies?
Key assays include:
- CYTO-ID autophagy detection with lysosomal inhibitors (e.g., bafilomycin A1) to quantify autophagic flux .
- Phospho-ATG13 immunoblotting at 1 μM MRT68921 to verify target engagement .
- siRNA co-treatment experiments , where ULK1 knockdown mimics MRT68921’s autophagy suppression . Optimal concentrations range from 100 nM (acute inhibition) to 2.5–10 μM (prolonged treatment), with pre-incubation periods of 30 minutes before stimulus application .
Advanced Research Questions
Q. How does this compound’s selectivity compare to second-generation ULK inhibitors (e.g., SBI-0206965)?
Comparative profiling reveals distinct selectivity (Table 1):
| Inhibitor | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Off-Target Activity | Cellular Efficacy Threshold |
|---|---|---|---|---|
| MRT68921 HCl | 2.9 | 1.1 | NUAK1 inhibition* | 100 nM – 1 μM |
| SBI-0206965 | 108 | 711 | Not reported | 5–10 μM |
| MRT67307 | 45† | 38† | IKKε/TBK-1 | 2–5 μM |
*NUAK1 inhibition observed in homology modeling and molecular docking studies . †Values from IKKε/TBK-1 inhibition assays . Researchers should perform kinome-wide profiling (≥400 kinases) at 1 μM to identify context-dependent off-target effects .
Q. What methodologies resolve MRT68921’s dual targeting of ULK1/2 and NUAK1?
Advanced approaches include:
- NUAK1 knockout models combined with ULK1/2 pharmacological inhibition to isolate pathway contributions .
- Phosphoproteomics (LC-MS/MS) to map substrate phosphorylation changes (e.g., ULK1-dependent ATG13 vs. NUAK1-dependent MYPT1) .
- Concentration-response matrices comparing MRT68921 with selective NUAK1 inhibitors (e.g., HTH-01-015) .
Q. What statistical frameworks are critical for autophagy flux analysis in MRT68921-treated systems?
Essential steps:
- Two-way ANOVA to assess treatment × lysosomal inhibition interactions .
- Autophagic flux calculation : Formation rate (bafilomycin-sensitive LC3-II accumulation) and degradation rate (lysosomal turnover) .
- One-tailed Student’s t-tests for directional hypotheses (e.g., flux reduction) and Holm-Sidak post hoc tests for multi-group comparisons .
Q. How can combinatorial regimens with apoptosis inducers (e.g., ABT263) be optimized in cancer models?
Protocol optimization involves:
- Sequential administration : MRT68921 pretreatment (6 days) followed by ABT263 enhances apoptosis in A549 cells .
- Caspase-3/7 live-cell imaging (IncuCyte) to monitor apoptosis kinetics .
- Synergy scoring using Chou-Talalay combination indices and dose-matrix analysis .
Key Methodological Considerations
- Off-target validation : Always include NUAK1 biomarkers (e.g., MYPT1 phosphorylation) in ULK1/2 studies due to MRT68921’s dual targeting .
- Autophagy flux normalization : Use housekeeping proteins (e.g., GAPDH) and account for lysosomal inhibitor cytotoxicity .
- Kinome profiling : Prioritize platforms like Eurofins KinaseProfiler to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
